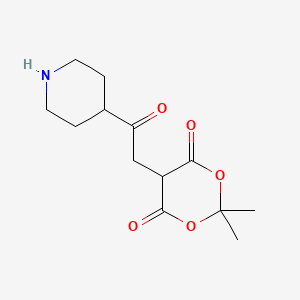
2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione is a complex organic compound that features a dioxane ring substituted with a piperidinyl ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One possible route could involve the formation of the dioxane ring followed by the introduction of the piperidinyl ethyl group through a series of substitution and oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as halides or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the piperidinyl ethyl group, making it less complex.
5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione: Similar structure but without the dimethyl substitution.
2,2-Dimethyl-5-(2-hydroxyethyl)-1,3-dioxane-4,6-dione: Contains a hydroxyethyl group instead of the piperidinyl ethyl group.
Uniqueness
2,2-Dimethyl-5-(2-oxo-2-(piperidin-4-yl)ethyl)-1,3-dioxane-4,6-dione is unique due to the presence of both the dimethyl and piperidinyl ethyl groups, which confer distinct chemical and physical properties. These features might enhance its reactivity, stability, or interaction with biological targets compared to similar compounds.
特性
分子式 |
C13H19NO5 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
2,2-dimethyl-5-(2-oxo-2-piperidin-4-ylethyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H19NO5/c1-13(2)18-11(16)9(12(17)19-13)7-10(15)8-3-5-14-6-4-8/h8-9,14H,3-7H2,1-2H3 |
InChIキー |
UMCJPXBFWWLJFS-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=O)C(C(=O)O1)CC(=O)C2CCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


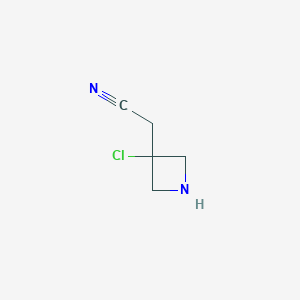
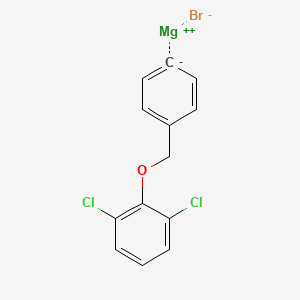
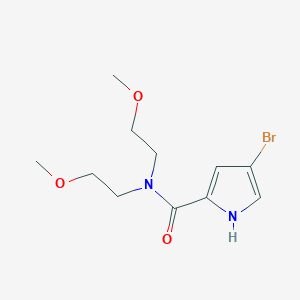
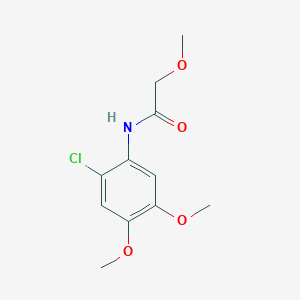
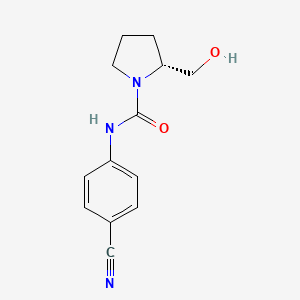
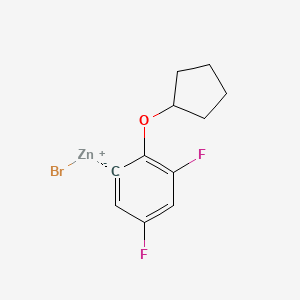
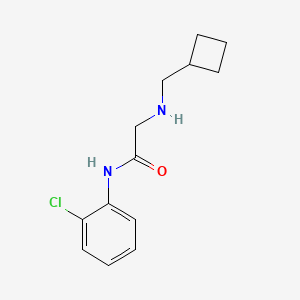
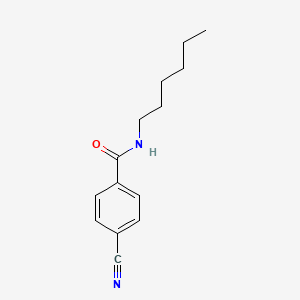


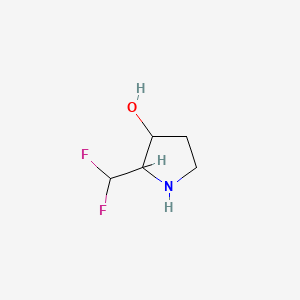
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
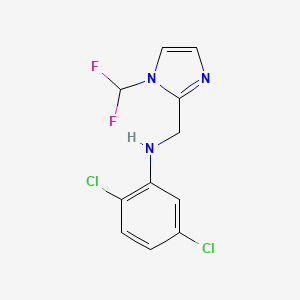
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
